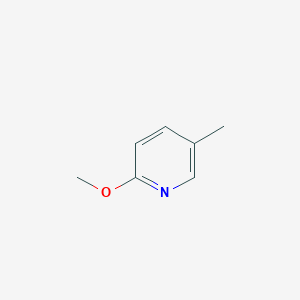

2-Methoxy-5-methylpyridine

Overview

Description

Synthesis Analysis

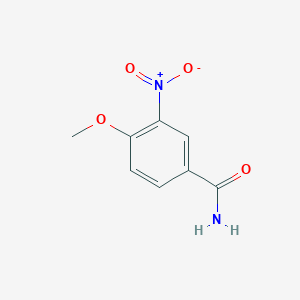

The synthesis of 2-Methoxy-5-methylpyridine and related compounds involves various chemical reactions, including condensation, substitution, and nitration processes. These methods lead to the formation of the desired methoxypyridines with specific substituents, showcasing the versatility and complexity of synthetic organic chemistry in constructing pyridine derivatives (Bai Linsha, 2015). Additionally, a novel synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a related compound, demonstrates the intricate steps involved in producing methoxypyridine derivatives with potential for further functionalization (M. Mittelbach et al., 1988).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylpyridine derivatives has been characterized using various analytical techniques, including X-ray crystallography, UV-Vis, IR, and NMR spectroscopy. These studies reveal the compound's crystal structure, bond lengths, angles, and molecular conformations, providing insights into the structural stability and electronic properties of methoxypyridines (Bai Linsha, 2015).

Chemical Reactions and Properties

Methoxypyridines undergo a range of chemical reactions, including nucleophilic substitution, oxidation, and catalytic transformations. These reactions can modify the pyridine ring or introduce new functional groups, affecting the compound's reactivity and properties. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the regioselectivity and efficiency of reactions involving methoxypyridines (Y. Hirokawa et al., 2000).

Scientific Research Applications

Application 1: Flow Synthesis of 2-Methylpyridines via α-Methylation

- Summary of the Application: 2-Methoxy-5-methylpyridine is used in the synthesis of 2-methylpyridines via α-methylation . This process is part of a medicinal chemistry project .

- Methods of Application: The reactions were carried out using a simplified bench-top continuous flow setup . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .

- Results or Outcomes: The method produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The products were obtained in very good yields and were suitable for further use without additional work-up or purification .

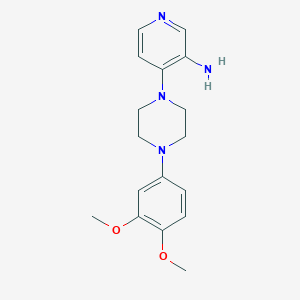

Application 2: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of the Application: 2-Methoxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% by avoiding the use of palladium as a catalyst .

- Results or Outcomes: The optimized synthesis of the potent inhibitor starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the previously published synthesis starting from 2-bromo-4-methylpyridine .

Application 3: Synthesis of 2-Methyl-5-Ethylpyridine

- Summary of the Application: 2-Methoxy-5-methylpyridine is used in the synthesis of 2-methyl-5-ethylpyridine (MEP) . MEP is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide (vitamin B3 or PP), and in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

- Methods of Application: The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . This reaction is carried out at 200–300 °C and 12–13 MPa .

- Results or Outcomes: The yield to MEP of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases (mainly 2- and 4-picoline) .

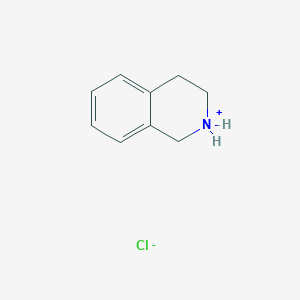

Application 4: Synthesis of 2-Amino-5-Methyl-Pyridine

- Summary of the Application: 2-Methoxy-5-methylpyridine is used in the synthesis of 2-amino-5-methyl-pyridine . This compound is a useful intermediate in the synthesis of various pharmaceuticals .

- Methods of Application: The synthesis involves shaking the mixture with dilute aqueous sodium hydroxide solution and an organic solvent virtually immiscible with water, such as ethyl acetate . The organic phase is then separated off, dried, and filtered .

- Results or Outcomes: The method provides a convenient route to 2-amino-5-methyl-pyridine .

Application 5: Personal Protective Equipment

- Summary of the Application: While not a scientific research application per se, it’s important to note that handling 2-Methoxy-5-methylpyridine requires appropriate personal protective equipment .

- Methods of Application: When handling 2-Methoxy-5-methylpyridine, it’s recommended to use a dust mask type N95 (US), eyeshields, and gloves .

- Results or Outcomes: Using appropriate personal protective equipment can help prevent exposure to 2-Methoxy-5-methylpyridine and reduce the risk of potential health effects .

Safety And Hazards

2-Methoxy-5-methylpyridine is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .

properties

IUPAC Name |

2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQGQMBFMIIIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158905 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-methylpyridine | |

CAS RN |

13472-56-5 | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylpyridine13472-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

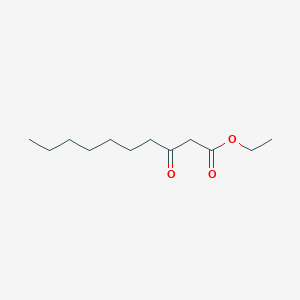

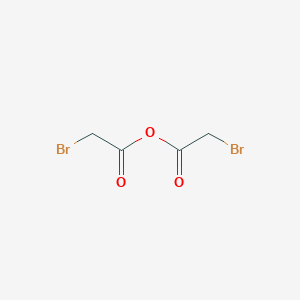

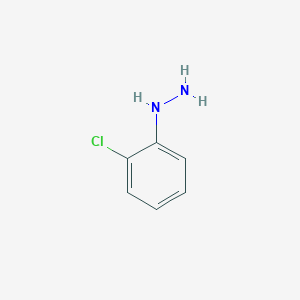

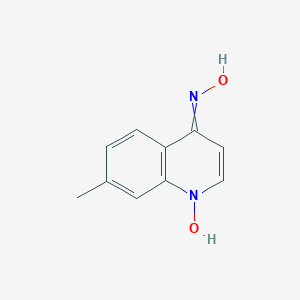

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)